molecular formula C20H14FN3O2 B2494059 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide CAS No. 865285-62-7

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide

Cat. No.: B2494059
CAS No.: 865285-62-7
M. Wt: 347.349
InChI Key: VQPFDWINVPKIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide is a chemical compound of significant interest in medicinal chemistry research, built around the versatile 1,3,4-oxadiazole scaffold. The 1,3,4-oxadiazole core is a well-known pharmacophore that demonstrates remarkable thermal stability and is considered a bioisostere for amide, ester, and carbamate functional groups. This substitution can enhance pharmacological activity by forming hydrogen bonds with biological receptors and often improves the lipophilicity of the molecule, thereby facilitating its transmembrane diffusion . This particular compound is designed for investigational purposes and is not intended for diagnostic or therapeutic applications. In scientific research, 1,3,4-oxadiazole derivatives are extensively investigated for their potential antiproliferative effects. They have been shown to exhibit cytotoxic activity against various cancer cell lines through multiple mechanisms. These mechanisms include the inhibition of key enzymes and growth factors involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and telomerase . Furthermore, structurally similar 1,3,4-oxadiazole conjugates have demonstrated promising activity in inducing apoptosis, activating caspase-3, and causing cell cycle arrest in the G0/G1 phase . The integration of the naphthalene moiety in this compound may further modulate its interaction with biological targets through π-stacking and hydrophobic forces, which are crucial for binding to enzymes and receptors . Researchers can utilize this compound to explore its effects in biochemical assays and cellular models to further elucidate the role of 1,3,4-oxadiazole derivatives in oncology and other disease-related research.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c21-16-10-8-14(9-11-16)19-23-24-20(26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPFDWINVPKIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C18H15FN4O2 and a molecular weight of 338.34 g/mol. Its structure features an oxadiazole ring and a fluorophenyl group, which contribute to its unique chemical properties. The detailed chemical structure is represented as follows:

PropertyValue
Chemical FormulaC18H15FN4O2
Molecular Weight338.34 g/mol
IUPAC NameThis compound
SynonymsMBX-4132

Synthesis Methods

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. A common method includes the reaction of 4-fluorobenzohydrazide with naphthalene derivatives under dehydrating conditions using agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Anticancer Activity

Recent studies have demonstrated that compounds within the oxadiazole class exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown IC50 values of 0.67 µM against PC-3 prostate cancer cells and 0.80 µM against HCT-116 colon cancer cells .
  • Mechanisms : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Antimicrobial Properties

This compound has also been evaluated for antimicrobial efficacy:

  • Bacterial Inhibition : It demonstrated improved antibacterial activity against strains such as Staphylococcus aureus .
  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Anticancer Efficacy : In a study evaluating various oxadiazole derivatives, this compound exhibited superior growth inhibition in multiple cancer cell lines compared to standard chemotherapeutics .
    Cell LineIC50 (µM)
    PC-30.67
    HCT-1160.80
    ACHN0.87
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities to targets associated with cancer cell survival pathways, suggesting potential as a lead compound for further drug development .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of oxadiazole derivatives, including N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide. The compound was evaluated for its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study found that compounds with the oxadiazole moiety exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Anticancer Activity

The anticancer properties of oxadiazole derivatives are well-documented. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Study: Cytotoxicity Assay

In vitro studies revealed the following IC50 values for different cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Canc

Comparison with Similar Compounds

OX1 (3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol)

OX1 differs from the target compound by replacing the 4-fluorophenyl group with a 4-chlorophenyl substituent and introducing a hydroxyl group on the naphthalene ring. Computational studies show OX1 has a binding energy of -4.274 kcal/mol against the 6LRZ receptor, slightly stronger than the target compound’s -4.192 kcal/mol, suggesting chlorine may enhance receptor affinity compared to fluorine. However, fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability, making it preferable in drug design .

Table 1: Physicochemical Properties of Oxadiazole Derivatives

Compound LogP Molecular Weight Hydrogen Bond Acceptors Binding Energy (kcal/mol)
Target Compound 3.8 377.4 5 -4.192
OX1 4.1 393.9 5 -4.274

Naphthalene-Acetamide Derivatives with Triazole Cores

Compounds 6a–m and 7a–m () replace the oxadiazole ring with a 1,2,3-triazole. For example, 6b (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide) exhibits distinct IR peaks at 1682 cm⁻¹ (C=O) and 1504 cm⁻¹ (NO₂), with a higher molecular weight (404.13 g/mol) due to the nitro group. The triazole ring’s additional nitrogen enhances hydrogen bonding capacity but may reduce membrane permeability compared to oxadiazoles .

Bioisosteric Replacements: Thiadiazole and Tetrazole Analogues

2-Substituted Thioether-5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazoles

These compounds () replace oxadiazole with thiadiazole, introducing sulfur. Compound 8e (2-[(2-chloro-5-pyridinyl)methyl]thio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole) shows 55.71% inhibition of PC3 cancer cells at 5 μM. Sulfur’s larger atomic size increases polarizability but may reduce metabolic stability compared to oxygen in oxadiazoles .

Tetrazole-Containing Acylurea Derivatives

Tetrazoles (–8) are bioisosteres for carboxylates. For instance, 2h (N-5-Tetrazolyl-N′-p-methoxybenzoylurea) exhibits cytokinin-like activity. The tetrazole’s acidic proton (pKa ~4.9) enhances solubility in physiological pH but may reduce blood-brain barrier penetration compared to the target compound’s neutral oxadiazole .

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine : Fluorine’s electron-withdrawing effect increases oxidative stability but reduces steric bulk compared to chlorine, as seen in OX1 vs. the target compound .
  • Nitro Groups : Compound 6b (nitro-substituted) shows strong hydrogen bonding (NMR: δ 10.79 ppm for -NH) but higher cytotoxicity risks due to nitro’s redox activity .
  • Methoxy Groups : Thiadiazole derivatives with 3,4,5-trimethoxyphenyl groups () exhibit enhanced anticancer activity due to improved π-stacking but suffer from metabolic demethylation .

Key Research Findings

  • Receptor Binding : The target compound’s oxadiazole core and fluorophenyl group balance receptor affinity (-4.192 kcal/mol) and metabolic stability, outperforming chlorine (OX1) in long-term applications .
  • Synthetic Accessibility : Copper-catalyzed azide-alkyne cycloaddition () is efficient for triazole analogues, while oxadiazoles require hydrazide cyclization, which is costlier but yields higher purity .
  • Biological Performance : Thiadiazoles and tetrazoles show promising bioactivity but face challenges in pharmacokinetics, positioning oxadiazoles as superior scaffolds for optimization .

Q & A

Q. What are the standard synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide?

The synthesis typically involves:

  • Oxadiazole ring formation : Cyclization of hydrazides or thiocarbazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole core .
  • Acetamide coupling : Reaction of the oxadiazole intermediate with naphthalene-1-ylacetyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Recrystallization using ethanol or ethyl acetate/hexane mixtures, monitored by TLC (hexane:ethyl acetate, 8:2) .
    Key validation : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 5.38–5.48 ppm for –CH₂ groups) and HRMS (e.g., [M+H]+^+ at m/z 404.1359) .

Q. How is the structural identity of this compound verified in synthetic workflows?

  • Spectroscopic techniques :
    • 1H NMR^1 \text{H NMR} : Assign peaks for aromatic protons (δ 7.20–8.61 ppm) and acetamide NH (δ ~10.79 ppm) .
    • IR spectroscopy : Identify C=O stretching (~1671 cm1^{-1}) and C–N/C–O bonds (~1303–1254 cm1^{-1}) .
    • X-ray crystallography : Resolve crystal packing (e.g., monoclinic space group P21/cP2_1/c) to confirm stereoelectronic effects .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent optimization : Use t-BuOH:H₂O (3:1) for 1,3-dipolar cycloaddition reactions to enhance regioselectivity .
  • Catalyst screening : Test Cu(OAc)₂ (10 mol%) for click chemistry steps, reducing side-product formation .
  • Temperature control : Reflux intermediates (e.g., 80°C for 6–8 hours) to accelerate cyclization while avoiding decomposition .
    Example : A 15% yield increase was achieved by replacing DMF with t-BuOH in coupling steps .

Q. How can contradictory bioactivity data across studies be resolved?

  • Comparative assays : Perform dose-response curves (e.g., IC₅₀ values) against control compounds (e.g., doxorubicin) under standardized conditions .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 or EGFR, correlating with experimental IC₅₀ .
  • Metabolic stability tests : Evaluate hepatic microsome stability (e.g., human/rat liver microsomes) to rule out pharmacokinetic variability .

Q. What strategies are effective for modifying the compound to enhance solubility without compromising activity?

  • Derivatization : Introduce polar groups (e.g., –OH, –SO₃H) at the naphthalene or fluorophenyl moieties .
  • Prodrug design : Synthesize phosphate or glycoside conjugates to improve aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid to create stable co-crystals with enhanced dissolution rates .

Methodological Recommendations

  • Contradiction resolution : Cross-validate bioactivity data using orthogonal assays (e.g., fluorescence polarization for binding vs. cell viability assays) .
  • Scale-up synthesis : Optimize column chromatography (silica gel, ethyl acetate gradient) for >10 g batches .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.